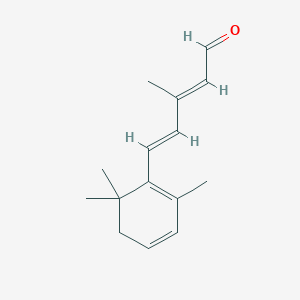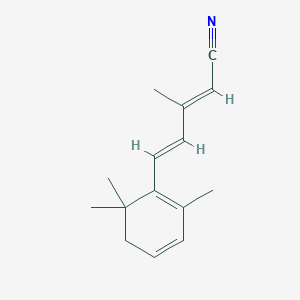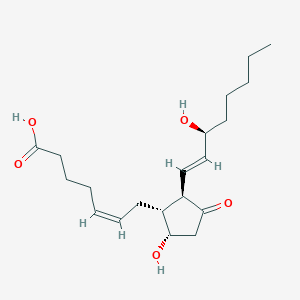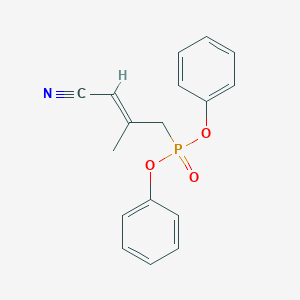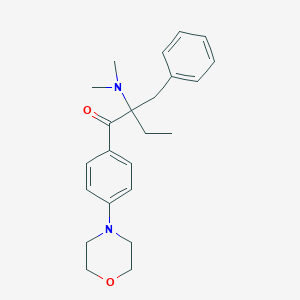![molecular formula C7H8O2 B048466 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde CAS No. 114958-32-6](/img/structure/B48466.png)
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde is a cyclic organic compound with the molecular formula C7H8O2. It is also known as 7-Formyl-3-oxatricyclo[4.1.0.02,4]heptane and is a versatile intermediate in organic synthesis. It has a unique structure that makes it an interesting molecule for scientific research.1.0.02,4]heptane-7-carbaldehyde.
Mechanism Of Action
The mechanism of action of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde is not well understood. However, it is believed to act as a Michael acceptor in various reactions. It can also act as a chiral building block in the synthesis of various natural products and pharmaceuticals.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde. However, it has been reported to have low toxicity and is not expected to cause any adverse effects.
Advantages And Limitations For Lab Experiments
One advantage of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde is its unique structure, which makes it an interesting molecule for scientific research. It can be used as a building block in the synthesis of various natural products and pharmaceuticals. However, one limitation is that the synthesis method is relatively complex and requires the use of hazardous chemicals.
Future Directions
There are many potential future directions for research on 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde. One direction is the development of new synthetic methods for the compound. Another direction is the use of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde as a chiral building block in the synthesis of new pharmaceuticals and natural products. Additionally, the mechanism of action of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde could be further investigated to better understand its potential applications in organic synthesis. Finally, the toxicity and environmental impact of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde could be studied to ensure safe handling and disposal of the compound.
Synthesis Methods
The synthesis of 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde involves the reaction of 2,5-dimethylfuran with crotonaldehyde in the presence of a Lewis acid catalyst. This reaction leads to the formation of a Diels-Alder adduct, which is then subjected to a retro-Diels-Alder reaction in the presence of an acid catalyst to give 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde.
Scientific Research Applications
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde has been used as a building block in the synthesis of various natural products and pharmaceuticals. It has been used as an intermediate in the synthesis of (+)-aspergillide B, a potent inhibitor of the protein tyrosine phosphatase PTP1B. It has also been used in the synthesis of (+)-epi-clusianone, a natural product with anti-inflammatory and anti-tumor properties. Moreover, 3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde has been used in the synthesis of various chiral ligands for asymmetric catalysis.
properties
CAS RN |
114958-32-6 |
|---|---|
Product Name |
3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde |
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde |
InChI |
InChI=1S/C7H8O2/c8-2-4-3-1-5-7(9-5)6(3)4/h2-7H,1H2 |
InChI Key |
VIQGRUAETHCZBM-UHFFFAOYSA-N |
SMILES |
C1C2C(C2C3C1O3)C=O |
Canonical SMILES |
C1C2C(C2C3C1O3)C=O |
synonyms |
3-Oxatricyclo[4.1.0.02,4]heptane-7-carboxaldehyde, (1-alpha-,2-bta-,4-bta-,6-alpha-,7-bta-)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



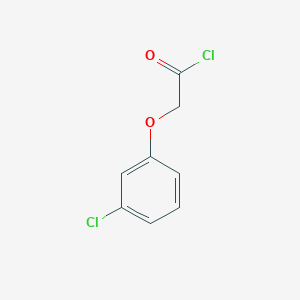
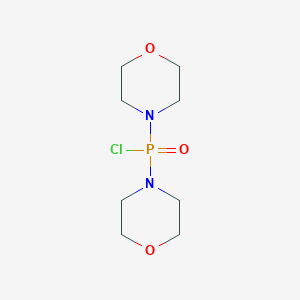

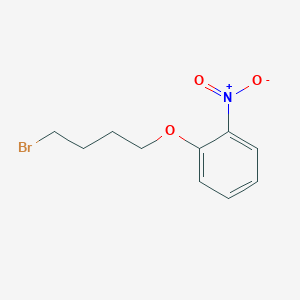
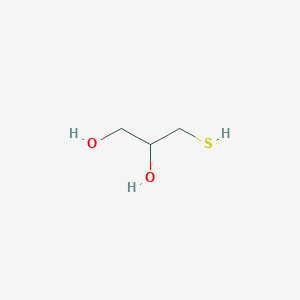
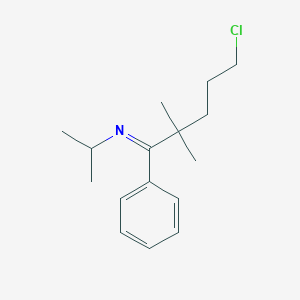
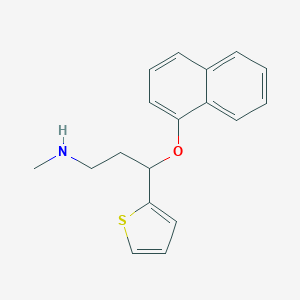

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
